molecular formula C20H23N3O3 B4518166 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B4518166
M. Wt: 353.4 g/mol
InChI Key: KYKUIYWAQVIUIM-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features a unique bicyclic structure combined with a quinazolinone moiety

Scientific Research Applications

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethylamine, which is then reacted with a suitable quinazolinone derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone moiety using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated quinazolinone derivatives.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-2-ylmethyl)aminoethanethiol hydrochloride
  • Bicyclo[2.2.1]hept-2-ene, 5-(trimethylsilyl)-, homopolymer

Uniqueness

N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of a bicyclic structure with a quinazolinone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-18(21-12-15-11-13-7-8-14(15)10-13)6-3-9-23-19(25)16-4-1-2-5-17(16)22-20(23)26/h1-2,4-5,7-8,13-15H,3,6,9-12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKUIYWAQVIUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 3
Reactant of Route 3
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 4
Reactant of Route 4
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 5
Reactant of Route 5
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 6
Reactant of Route 6
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

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